(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hcl
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Overview
Description
(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride is a chemical compound that belongs to the class of beta-alaninol derivatives. This compound is characterized by the presence of a hydroxy and methoxy group on the phenyl ring, which contributes to its unique chemical properties. It is commonly used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and beta-alanine.
Condensation Reaction: The initial step involves a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and beta-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired beta-alaninol derivative.
Hydrochloride Formation: Finally, the beta-alaninol derivative is treated with hydrochloric acid to form the hydrochloride salt of (s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(3-Hydroxy-4-methoxyphenyl)-beta-alaninol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be
Properties
IUPAC Name |
5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12;/h2-4,8,12-13H,5-6,11H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFPWYNIVCKW-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN)CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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